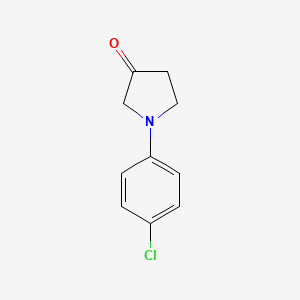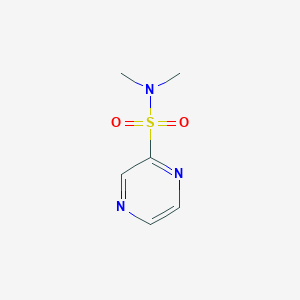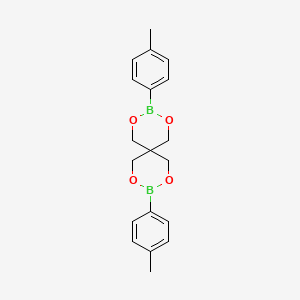
5-Methoxy-1-methylindolin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-5-methoxy-1-methyl-1H-indol-6-amine is an organic compound belonging to the class of indole derivatives. Indoles are a significant heterocyclic system in natural products and drugs, playing a crucial role in cell biology and exhibiting various biologically vital properties
Vorbereitungsmethoden
The synthesis of 2,3-Dihydro-5-methoxy-1-methyl-1H-indol-6-amine typically involves the following steps:
Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Analyse Chemischer Reaktionen
2,3-Dihydro-5-methoxy-1-methyl-1H-indol-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.
Major Products: The major products depend on the specific reaction conditions but can include various substituted indoles and reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-5-methoxy-1-methyl-1H-indol-6-amine has a wide range of scientific research applications:
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,3-Dihydro-5-methoxy-1-methyl-1H-indol-6-amine involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
2,3-Dihydro-5-methoxy-1-methyl-1H-indol-6-amine can be compared with other indole derivatives:
Similar Compounds: Examples include 5-methoxytryptamine, 2,3,4,9-tetrahydro-6-methoxy-1H-pyrido[3,4-b]indol-1-one, and (3S)-3-hydroxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione
Uniqueness: Its unique structure, particularly the methoxy and methyl substitutions, gives it distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C10H14N2O |
|---|---|
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
5-methoxy-1-methyl-2,3-dihydroindol-6-amine |
InChI |
InChI=1S/C10H14N2O/c1-12-4-3-7-5-10(13-2)8(11)6-9(7)12/h5-6H,3-4,11H2,1-2H3 |
InChI-Schlüssel |
LAMUHGWFYNMFAF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2=CC(=C(C=C21)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3,4-Dimethoxyphenyl)-[6-(1,3-dioxolan-2-yl)-2,3,4-trimethoxyphenyl]methanol](/img/structure/B13980643.png)



![Ethyl 2-benzyl-2-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13980659.png)


![[5-Methyl-2-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B13980678.png)
![[4-[3-(Dimethylamino)propylamino]phenyl]boronic acid](/img/structure/B13980683.png)
![N-(Naphthalen-1-yl)-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B13980691.png)
![6-amino-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13980693.png)


